Home > Products > Screening Compounds P137453 > Dacomitinib monohydrate
Dacomitinib monohydrate - 1042385-75-0

Dacomitinib monohydrate

Catalog Number: EVT-266729
CAS Number: 1042385-75-0
Molecular Formula: C24H27ClFN5O3
Molecular Weight: 488.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dacomitinib is a highly selective, orally bioavailable small-molecule inhibitor of the HER family of tyrosine kinases with potential antineoplastic activity. Dacomitinib specifically and irreversibly binds to and inhibits human Her-1, Her-2, and Her-4, resulting in the proliferation inhibition and apoptosis of tumor cells that overexpress these receptors.
Synthesis Analysis

The synthesis of dacomitinib involves several chemical reactions, primarily focusing on the construction of its complex molecular framework. One notable method includes the etherification reaction between 4-chloro-6-amido-7-hydroxyquinazoline and methyl iodide or dimethyl sulfate, which leads to the formation of dacomitinib. The process is designed to be concise, economical, and environmentally friendly, suitable for industrial-scale production .

Technical Details

  • Starting Materials: The synthesis typically begins with 4-chloro-6-amido-7-hydroxyquinazoline.
  • Reagents: Methyl iodide or dimethyl sulfate are commonly used for etherification.
  • Conditions: Reactions are often conducted under controlled temperatures (e.g., 80-90 °C) to ensure optimal yield and purity.
  • Yield: The reported yield from some synthesis methods can reach up to 91.8% .
Molecular Structure Analysis

Dacomitinib has a complex molecular structure characterized by its unique arrangement of atoms. Its chemical formula is C24H25ClFN5O2C_{24}H_{25}ClFN_{5}O_{2}, and it has a molecular weight averaging approximately 469.94 g/mol. The structure features a quinazoline core, which is essential for its biological activity.

Structural Data

  • Molecular Weight: 469.94 g/mol
  • Chemical Formula: C24H25ClFN5O2C_{24}H_{25}ClFN_{5}O_{2}
  • Melting Point: 184-187 °C
  • Boiling Point: 665.7 °C at 760 mmHg
  • Solubility: Less than 1 mg/mL in water .
Chemical Reactions Analysis

Dacomitinib undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Etherification: The formation of dacomitinib through the reaction of quinazoline derivatives with methylating agents.
  2. Metabolic Pathways: In vivo, dacomitinib is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, leading to several metabolites, including O-desmethyl dacomitinib .

Technical Details

  • Metabolism: Dacomitinib exhibits oxidative and conjugative metabolism, with about 79% excreted in feces and only 3% in urine.
  • Half-Life: Approximately 70 hours, indicating prolonged action within the body .
Mechanism of Action

Dacomitinib exerts its anticancer effects through inhibition of the EGFR pathway. It binds irreversibly to the ATP-binding site of the EGFR tyrosine kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways such as Akt and ERK. This inhibition leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in cancer cells.

Process Data

  • Target: Epidermal growth factor receptor (EGFR)
  • Action Type: Irreversible inhibition
  • Effects on Cancer Cells: Induces apoptosis and halts cell proliferation by disrupting critical signaling pathways .
Physical and Chemical Properties Analysis

Dacomitinib monohydrate possesses distinct physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy.

Physical Properties

  • State: Solid
  • Appearance: Off-white crystalline form
  • Solubility in Water: <1 mg/mL

Chemical Properties

  • LogP (Partition Coefficient): Approximately 3.92, indicating moderate lipophilicity.
  • Protein Binding: High protein binding rate at approximately 98%, influencing its distribution in biological systems .
Applications

Dacomitinib is primarily utilized in oncology as a targeted therapy for patients with metastatic non-small cell lung cancer harboring specific EGFR mutations. Its effectiveness against resistant tumor models highlights its importance in personalized cancer treatment strategies.

Scientific Uses

  • First-line treatment for metastatic non-small cell lung cancer with EGFR mutations.
  • Research into its efficacy against other cancers such as squamous cell carcinoma and ovarian carcinoma continues to expand its potential applications .

Properties

CAS Number

1042385-75-0

Product Name

Dacomitinib monohydrate

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate

Molecular Formula

C24H27ClFN5O3

Molecular Weight

488.0 g/mol

InChI

InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+;

InChI Key

BSPLGGCPNTZPIH-IPZCTEOASA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O

Solubility

Soluble in DMSO

Synonyms

PF-00299804; PF00299804; PF 00299804; PF299804; PF-299804; PF 299804; PF-299; PF299; PF 299; Dacomitinib; Dacomitinib monohydrate; PF-00299804-03; Vizimpro.

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O

Isomeric SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.